A Technical Guide to 2-Fluoro-4-methoxy-5-nitrophenylacetic Acid: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to 2-Fluoro-4-methoxy-5-nitrophenylacetic Acid: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides an in-depth exploration of 2-Fluoro-4-methoxy-5-nitrophenylacetic acid, a specialized chemical intermediate with significant potential in pharmaceutical research and development. While direct literature on this specific compound is emerging, this paper synthesizes data from closely related analogues and fundamental chemical principles to offer a comprehensive overview for researchers, scientists, and professionals in drug development. The CAS Number for this compound is 1823863-85-9.[1]
Physicochemical Properties and Structural Analysis
A thorough understanding of a molecule's physicochemical properties is fundamental to its application in drug discovery and development. These properties govern its reactivity, solubility, and pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 1823863-85-9 | Apollo Scientific |
| Molecular Formula | C₉H₈FNO₅ | Calculated |
| Molecular Weight | 229.16 g/mol | Calculated |
| Appearance | Expected to be a solid, likely crystalline, with a color ranging from off-white to yellow, typical for nitro-aromatic compounds. | Inferred from related compounds |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents such as ethanol, acetone, and dimethylformamide (DMF). | Inferred from related compounds |
The unique arrangement of functional groups on the phenylacetic acid core imparts specific reactivity to this molecule. The fluorine atom, methoxy group, and nitro group create a distinct electronic environment that can be strategically exploited in organic synthesis.
Synthesis and Mechanistic Considerations
A potential synthetic pathway could involve the nitration of a 2-fluoro-4-methoxyphenylacetic acid precursor. The directing effects of the activating methoxy group and the deactivating but ortho-para directing fluoro group would need to be carefully considered to achieve the desired regioselectivity of the nitro group at the 5-position.
Proposed Retrosynthetic Analysis:
Caption: A simplified retrosynthetic pathway for 2-Fluoro-4-methoxy-5-nitrophenylacetic acid.
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 2-Fluoro-4-methoxy-5-nitrophenylacetic acid suggest its utility as a versatile building block in the synthesis of more complex, biologically active molecules.
As a Key Intermediate:
Phenylacetic acid derivatives are precursors to a wide range of pharmaceuticals. The presence of the fluoro, methoxy, and nitro groups offers multiple points for chemical modification, allowing for the generation of diverse compound libraries for high-throughput screening.
In Fragment-Based Drug Discovery (FBDD):
This compound could serve as a valuable fragment in FBDD campaigns.[2] The distinct functionalities can be used to probe the binding pockets of target proteins, with subsequent optimization of the fragment hit to develop potent and selective inhibitors.
Leveraging Fluorine's Properties:
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity and small size can significantly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.
Experimental Protocols and Characterization
While a specific protocol for this compound is not available, the following is a generalized procedure for a nitration reaction of a substituted phenylacetic acid, which would be a key step in its synthesis.
General Nitration Protocol:
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Dissolution: Dissolve the 2-fluoro-4-methoxyphenylacetic acid starting material in a suitable solvent, such as concentrated sulfuric acid, at a reduced temperature (e.g., 0-5 °C) in an ice bath.
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Addition of Nitrating Agent: Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise to the reaction mixture while maintaining the low temperature and vigorous stirring.
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Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice to quench the reaction.
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Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).
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Washing: Wash the organic layer with water and brine to remove any residual acid.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield the pure 2-Fluoro-4-methoxy-5-nitrophenylacetic acid.
Characterization:
The structure and purity of the synthesized compound would be confirmed using a combination of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the chemical structure and confirm the positions of the substituents on the aromatic ring.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 2-Fluoro-4-methoxy-5-nitrophenylacetic acid. Based on the safety data for structurally related nitro-aromatic compounds, the following precautions are recommended:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.
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Handling: Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Fluoro-4-methoxy-5-nitrophenylacetic acid represents a promising, highly functionalized intermediate for applications in drug discovery and medicinal chemistry. Its unique substitution pattern offers a versatile platform for the synthesis of novel bioactive compounds. While direct experimental data for this specific molecule is limited, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. As research in this area progresses, the full potential of this valuable building block will undoubtedly be realized.
References
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Weber, L. (2002). The application of multi-component reactions in drug discovery. Current Medicinal Chemistry, 9(23), 2085-2093. [Link]
(Structure inferred from name)